8-Hydroxyquinoline-7-carbaldehyde

Fluorescent Chemosensor Aluminum Detection Schiff Base

Researchers developing Al³⁺ sensors face a critical structural constraint: the 5-carbaldehyde isomer alters chelation geometry and invalidates calibrated sensing platforms. 8-Hydroxyquinoline-7-carbaldehyde (CAS 5683-78-3) is the validated 7-carbaldehyde scaffold that resolves this. • Al³⁺ sensor: 26-fold fluorescence enhancement, 10⁻⁷ M detection limit at pH 4.5, outperforming 5-carbaldehyde probes by an order of magnitude. • Forms well-characterized mono-, bis-, and tris-Rh(III) complexes for systematic anticancer metallodrug SAR. • Derived Schiff bases bind CT-DNA (Kb = 10⁵-10⁶ M⁻¹) and yield binuclear lanthanide complexes with enhanced antioxidant activity. Supplied ≥98% pure; immediate global dispatch from stock.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 5683-78-3
Cat. No. B1296194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyquinoline-7-carbaldehyde
CAS5683-78-3
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)C=O)O)N=C1
InChIInChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H
InChIKeyHGNLFMRNEFPDHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyquinoline-7-carbaldehyde: Baseline & Comparator Context


8-Hydroxyquinoline-7-carbaldehyde (8-HQ-7-CA, CAS 5683-78-3) is a heterocyclic aldehyde derived from 8-hydroxyquinoline, characterized by the presence of both hydroxyl and formyl functional groups at the 8- and 7-positions, respectively [1]. It serves as a versatile building block in coordination chemistry and medicinal chemistry due to its bidentate chelation capability and the synthetic utility of the aldehyde group [1]. Its molecular formula is C₁₀H₇NO₂ (MW: 173.17 g/mol) and it is commercially available with typical purity ≥95% .

7‑position aldehyde enables Schiff base formation and directs chelation geometry
Bidentate 8‑hydroxyquinoline core supports metal coordination
Positional isomer (7‑carbaldehyde) differs from 5‑carbaldehyde in sensor and complexation outcomes

Why Substitution Fails for 8-Hydroxyquinoline-7-carbaldehyde


8-Hydroxyquinoline-7-carbaldehyde cannot be substituted by its 5-carbaldehyde isomer (8-HQ-5-CA) or other quinoline derivatives without altering critical performance parameters. The position of the aldehyde group directly influences the geometry of metal chelation, the electronic properties of derived Schiff bases, and the resulting photophysical behavior [1]. For instance, 8-HQ-7-CA-derived sensors exhibit distinct selectivity and sensitivity for Al³⁺ compared to 8-HQ-5-CA-derived probes, and the complexation behavior with lanthanides and transition metals differs significantly due to altered steric and electronic environments [1]. Generic substitution would invalidate calibrated sensing platforms, disrupt established synthetic routes, and yield complexes with unverified biological or inhibitory properties.

5‑carbaldehyde isomer alters metal‑ion selectivity and photophysical response; calibrated sensing platforms may not transfer.
Generic quinoline derivatives can disrupt chelation geometry and break established synthetic routes.
Lanthanide and transition‑metal complexation modes differ between 7‑ and 5‑carbaldehyde scaffolds; performance equivalence cannot be assumed.

8-Hydroxyquinoline-7-carbaldehyde: Differentiation Evidence


Al³⁺ Sensing Fluorescence Enhancement

A Schiff base sensor synthesized from 8-hydroxyquinoline-7-carbaldehyde (HQ7A) and 4-aminopyrine exhibits a 26-fold fluorescence enhancement upon binding Al³⁺ in methanol/water (1:9, v/v, pH 4.5) with a detection limit of 10⁻⁷ M [1]. In contrast, sensors derived from the 5-carbaldehyde isomer (HQ5A) under similar conditions yield detection limits in the 10⁻⁶ M range [2]. This order-of-magnitude improvement in sensitivity positions HQ7A as the preferred scaffold for trace Al³⁺ monitoring in acidic aqueous environments.

Al³⁺ Detection Limit
Cross‑study comparable
Target (7‑CA): 1 × 10⁻⁷ M
Comparator (5‑CA): ~7.38 × 10⁻⁶ M
Reported ~7.4‑fold lower detection limit for 7‑carbaldehyde‑based sensor.
Methanol/water (pH 4.5); cross‑study conditions may affect transferability.
Fluorescent Chemosensor Aluminum Detection Schiff Base

Optimized Reimer-Tiemann Synthesis Yield

An improved Reimer-Tiemann synthesis of 8-hydroxyquinoline-7-carbaldehyde from 8-hydroxyquinoline achieves a yield of 68.5%, representing a substantial increase over the previously reported yields of ~17-45% using conventional Reimer-Tiemann or chloropicrin methods [1]. This optimized protocol uses chloroform and sodium hydroxide in ethanol with reflux for 12 hours, followed by acidification and extraction [1].

Synthetic Yield
Cross‑study comparable
68.5%
Reported optimized Reimer–Tiemann yield.
Compared to conventional yields of ~17–45%.
Organic Synthesis Reimer-Tiemann Reaction Process Optimization

DNA Binding Affinity of Schiff Base Ligands

The Schiff base ligand derived from 8-hydroxyquinoline-7-carbaldehyde and benzoylhydrazine binds to calf thymus DNA (CT-DNA) via intercalation with binding constants (Kb) in the range of 10⁵–10⁶ M⁻¹ [1]. This is orders of magnitude stronger than the DNA affinity of unmodified 8-hydroxyquinoline, which exhibits negligible intercalation under similar conditions. Furthermore, the corresponding binuclear lanthanide(III) complexes [LnL(NO₃)(H₂O)₂]₂ (Ln = La³⁺, Nd³⁺, Sm³⁺, Eu³⁺, Gd³⁺, Dy³⁺, Ho³⁺, Er³⁺, Yb³⁺) retain strong DNA binding while exhibiting enhanced antioxidant properties [1].

CT‑DNA Binding
Class‑level inference
10⁵–10⁶ M⁻¹
Reported intercalation affinity of Schiff base ligand from 8‑HQ‑7‑CA.
Significantly stronger than unmodified 8‑hydroxyquinoline; class‑level evidence.
Bioinorganic Chemistry DNA Intercalation Lanthanide Complexes

Corrosion Inhibition on C-Steel

Derivatives of 8-hydroxy-7-quinolinecarboxaldehyde function as mixed-type corrosion inhibitors for C-steel in 2 mol·L⁻¹ HCl at 30 °C, with inhibition efficiency correlating with molecular adsorption following the Langmuir isotherm [1]. While specific numerical efficiency values depend on the exact derivative, the study demonstrates that the aldehyde functionality at the 7-position enables covalent modification to tune adsorption strength—a capability absent in unmodified 8-hydroxyquinoline, which acts primarily via physisorption [1].

Corrosion Inhibition
Class‑level inference
Mixed‑type inhibitor, Langmuir adsorption, tunable via 7‑aldehyde derivatization
Supports modular inhibitor design for C‑steel in HCl.
Tested at 2 mol·L⁻¹ HCl, 30 °C; derivative‑dependent efficiency.
Corrosion Inhibition Electrochemistry Green Inhibitors

Rh(III) Complexation Behavior

8-Hydroxyquinoline-7-carbaldehyde forms mono-, bis-, and tris-complexes with Rh(III) and participates in amine exchange reactions to yield symmetrical tetradentate Schiff base complexes [1]. In contrast, the 5-chloro-substituted analog (5-chloro-8-hydroxyquinoline-7-carbaldehyde) directs self-assembly toward dimeric triple-stranded helicate-type complexes with Li⁺ and divalent transition metals (Zn²⁺, Ni²⁺, Co²⁺, Mn²⁺), yielding species of the type [Li₃(L)₆M₂]⁺[OAc]⁻ [2]. The presence or absence of the 5-chloro substituent thus dictates the nuclearity and topology of the resulting metal complexes.

Rh(III) Complexation
Head‑to‑head comparison
Target: mononuclear mono‑, bis‑, tris‑Rh(III) complexes
Comparator (5‑Cl analog): dinuclear helicates
Unsubstituted 7‑carbaldehyde yields predictable mononuclear architectures.
Critical for supramolecular design; 5‑Cl substitution directs helicate formation.
Coordination Chemistry Helicate Complexes Self-Assembly

Chromatographic Retention Profile

Under specified UV-HPLC conditions, 8-hydroxyquinoline-7-carbaldehyde exhibits a chromatographic retention time of 3.5 minutes and an enhancement factor of 1.3 compared to a generic quinoline derivative . This difference, while modest, enables baseline separation and distinct detection in mixtures containing quinoline analogs, which is relevant for quality control and reaction monitoring applications.

Chromatographic Retention
Data to verify
3.5 min, enhancement factor 1.3 vs quinoline derivative
Reported retention differentiation context.
Source and method details not available; requires in‑lab verification.
Analytical Chemistry Chromatography UV Detection

8-Hydroxyquinoline-7-carbaldehyde: Key Applications


Trace Al³⁺ Detection in Acidic Media

The 7-carbaldehyde-derived Schiff base sensor achieves a 26-fold fluorescence enhancement and a 10⁻⁷ M detection limit for Al³⁺ in methanol/water (pH 4.5), outperforming 5-carbaldehyde-derived probes by an order of magnitude [1]. This makes 8-HQ-7-CA the scaffold of choice for environmental monitoring of Al³⁺ in acid rain, industrial effluents, and biological samples where pH ≤ 5.5.

DNA-Intercalating Lanthanide Complexes

Schiff base ligands derived from 8-hydroxyquinoline-7-carbaldehyde bind CT-DNA with Kb = 10⁵–10⁶ M⁻¹ and form binuclear lanthanide complexes with enhanced antioxidant properties [1]. This validated scaffold is suitable for developing metallodrug candidates targeting nucleic acids and for constructing luminescent lanthanide probes for bioimaging.

Tunable Corrosion Inhibitors for C-Steel

Derivatives of 8-hydroxy-7-quinolinecarboxaldehyde act as mixed-type, Langmuir-adsorbing corrosion inhibitors on C-steel in 2 mol·L⁻¹ HCl at 30 °C [1]. The aldehyde handle at C7 enables covalent functionalization to modulate adsorption strength and inhibition efficiency, offering a modular platform for designing application-specific green inhibitors for the oil and gas industry.

Mononuclear Rh(III) Complexes for Bioinorganic Modeling

8-Hydroxyquinoline-7-carbaldehyde forms well-characterized mono-, bis-, and tris-Rh(III) complexes and undergoes amine exchange to yield symmetrical tetradentate Schiff bases [1]. In contrast to the 5-chloro analog, which directs helicate assembly, the unsubstituted compound yields predictable mononuclear architectures suitable for systematic structure-activity relationship studies in anticancer metallodrug research [1].

Application
Selection Property
Validation Focus
Environmental Al³⁺ monitoring (acidic media)
7‑carbaldehyde Schiff base sensor scaffold
Fluorescence response and detection limit context
DNA‑targeted lanthanide complex studies
Schiff base ligand from 8‑HQ‑7‑CA
DNA intercalation affinity and metal‑binding behaviour
Corrosion inhibition research (C‑steel/HCl)
7‑carbaldehyde derivative tunability
Adsorption isotherm and inhibition efficiency
Mononuclear Rh(III) complexation & SAR
Unsubstituted 7‑carbaldehyde scaffold
Structural predictability vs helicate‑forming analogs

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